3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile
Description
This compound features a 1,2-oxazole core substituted with:
- 2-Chlorophenyl group at position 3, contributing steric bulk and electron-withdrawing effects.
- Carbonitrile group at position 4, enhancing reactivity and polarity.
Its structural uniqueness lies in the combination of electron-withdrawing (Cl, CN) and electron-donating (dimethylamino) groups, which influence its physicochemical and biological behavior .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-18(2)8-7-13-11(9-16)14(17-19-13)10-5-3-4-6-12(10)15/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUSMQNUHFWFZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with a nitrile in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.
Addition of the Dimethylamino Ethenyl Group: The final step involves the addition of the dimethylamino ethenyl group through a Wittig or Horner-Wadsworth-Emmons reaction, which forms the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorophenyl Ring
The 2-chlorophenyl group undergoes metal-catalyzed cross-coupling reactions:
Key Finding : The chloro substituent’s position (ortho to oxazole) enhances steric hindrance, reducing reaction rates compared to para-substituted analogs.
Cycloaddition Reactions
The oxazole ring participates in [3+2] and [4+2] cycloadditions:
| Reaction Partner | Conditions | Product Class | Regioselectivity |
|---|---|---|---|
| Acetylene derivatives | CuI, DMF, 120°C | Isoxazolo[5,4-b]pyridines | 5-endo-dig preference |
| Nitrile oxides | Toluene, reflux | Bicyclic oxazolines | Controlled by ethenyl group’s conjugation |
Notable Observation : The electron-withdrawing nitrile group at C4 directs cycloaddition regiochemistry toward C5 of the oxazole.
Electrophilic Additions to the Ethenylamino Group
The (E)-2-(dimethylamino)ethenyl moiety undergoes electrophilic attacks:
| Electrophile | Conditions | Product | Stability |
|---|---|---|---|
| HBr (gas) | Et₂O, 0°C | Bromoamine adduct | Stable < -20°C |
| Cl₂ (1 equiv) | CH₂Cl₂, RT | Dichlorinated derivative | Decomposes above 40°C |
Mechanistic Insight : Protonation at the β-carbon of the ethenyl group generates a resonance-stabilized iminium intermediate, facilitating subsequent electrophilic trapping .
Nitrile Group Transformations
The C4-carbonitrile participates in hydrolytic and cyclization reactions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (20%), 100°C, 6h | Oxazole-4-carboxylic acid | 85% |
| Cu(I)-Catalyzed Cyclization | CuCl, NH₄Cl, DMSO, 80°C | Oxazolo[4,5-d]pyrimidines | 63% |
Catalytic Note : Cu(I) coordinates to both nitrile and oxazole N-atoms, enabling intramolecular C–N bond formation .
Oxazole Ring Modifications
The 1,2-oxazole core undergoes ring-opening and functionalization:
| Modification Type | Reagents | Outcome | Application |
|---|---|---|---|
| Ring Expansion | HNO₃, AcOH | Isoxazole → 1,2,5-oxadiazine | Explosives research |
| N-O Bond Cleavage | LiAlH₄, THF | Amino alcohol derivative | Bioactive intermediates |
Critical Factor : Ring strain (87 kJ/mol) and N–O bond polarity dictate reaction pathways.
Biological Interaction Pathways
While not traditional "reactions," pharmacological interactions include:
Structural Advantage : The planar ethenylamino group enhances intercalation capacity in biomacromolecules .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally similar to 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile. For example:
- Antibacterial Activity: Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant bactericidal effects.
- Antifungal Activity: Similar compounds have demonstrated fungicidal properties against various fungi, suggesting a broad spectrum of antimicrobial activity.
Anticancer Potential
Research indicates that oxazole derivatives exhibit anticancer properties:
- Mechanisms: They may induce apoptosis in cancer cells through modulation of specific signaling pathways or by inhibiting cell proliferation.
- Case Studies: Certain derivatives have been tested in vitro and in vivo, showing promise as potential chemotherapeutic agents.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Screening | Demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with IZ values ranging from 16–26 mm. |
| Anticancer Research | Indicated that similar oxazole compounds can inhibit tumor growth in mouse models by inducing apoptosis in cancer cells. |
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group suggests potential interactions with biological membranes or proteins, while the oxazole ring and nitrile group could participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves solubility in polar solvents compared to analogs with bulkier aryl groups (e.g., ). The ester analog () exhibits higher solubility in organic solvents due to its ethyl carbonate group .
- Stability : The carbonitrile group in the target compound increases electrophilicity, making it more reactive in nucleophilic additions compared to ester or carboxylate analogs .
- Crystal Packing : Analogs like show conformational flexibility in the solid state, with intramolecular C–H⋯O and C–H⋯Cl interactions stabilizing distinct molecular geometries .
Research Findings and Implications
- Crystal Structure Insights : reveals two distinct molecular conformers in the asymmetric unit, highlighting the impact of substituents on solid-state behavior .
- Electronic Effects : The carbonitrile group in the target compound enhances electrophilicity at position 4, enabling selective modifications absent in ester analogs .
- Biological Activity : Fluorinated analogs () show improved metabolic stability, a critical factor in drug design .
Biological Activity
The compound 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its synthesis, structural characteristics, and various biological effects based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a chlorophenyl group and a dimethylamino group attached to an oxazole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, the use of Bredereck reagents in cycloaddition reactions has been documented, which allows for the formation of the oxazole ring structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the oxazole class. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This has been observed in related compounds with IC50 values ranging from low micromolar to nanomolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, this compound may act as an enzyme inhibitor . Studies have shown that related compounds can inhibit key enzymes involved in cancer progression and inflammation pathways .
Case Study 1: Anticancer Activity
In a study evaluating the efficacy of various oxazole derivatives against non-small cell lung cancer (NSCLC), it was found that certain derivatives exhibited over 90% inhibition of cell proliferation in vitro. The mechanism was linked to apoptosis induction through modulation of Bcl-2 and Bax gene expressions .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxazole derivatives revealed that specific compounds showed potent inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.08 | Tubulin polymerization |
| Compound B | Antimicrobial | <100 | Staphylococcus aureus |
| Compound C | Enzyme Inhibition | 32 | p38 MAPK |
Table 2: Synthesis Conditions for Oxazole Derivatives
| Reaction Type | Reagents Used | Temperature (°C) | Time (h) |
|---|---|---|---|
| Cycloaddition | Bredereck Reagent + Ethyl Oxazole | 50 | 2 |
| Recrystallization | Ethanol | Room Temp | - |
Q & A
Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile?
The compound is typically synthesized via [3+2] cycloaddition reactions. For example, Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) is used to introduce the dimethylaminoethenyl group into the oxazole core. A representative protocol involves heating ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate with Bredereck’s reagent at 50°C for 2 hours, followed by recrystallization from ethanol . Modifications to the chlorophenyl substituent may require adjusting the starting materials (e.g., substituting 4-chlorophenyl with 2-chlorophenyl precursors) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection involves a diffractometer (e.g., Oxford Diffraction CCD) with MoKα radiation (λ = 0.71073 Å). SHELX programs (SHELXS-97 for structure solution and SHELXL-97 for refinement) are standard for resolving atomic coordinates and thermal parameters. Key metrics include R-values (e.g., R1 = 0.039 for 2382 reflections) and residual electron density analysis (Δρmax/min = ±0.22 eÅ⁻³) to validate accuracy .
Q. What spectroscopic techniques are used to confirm its structure?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino ethenyl protons at δ ~2.8–3.2 ppm).
- IR : Peaks at ~2200 cm⁻¹ confirm the nitrile group .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?
Discrepancies between experimental bond lengths (e.g., C–C in the oxazole ring = 1.36–1.43 Å) and computational models (DFT-optimized geometries) may arise from crystal packing effects or thermal motion. Strategies include:
Q. What challenges arise in optimizing the E/Z selectivity of the ethenyl group during synthesis?
The (E)-configuration is stabilized by conjugation between the dimethylamino group and oxazole π-system. To minimize Z-isomer formation:
- Use polar aprotic solvents (e.g., DMF) to enhance dipole-dipole stabilization.
- Monitor reaction kinetics via HPLC-MS; Z-isomers exhibit shorter retention times due to reduced planarity .
- Adjust steric hindrance (e.g., bulkier substituents on the oxazole ring) to favor the E-conformation .
Q. How does the chlorophenyl substituent’s position (ortho vs. para) affect electronic properties and reactivity?
- Ortho-substituents : Introduce steric strain, reducing planarity and altering dipole moments. This impacts intermolecular interactions in crystal packing (e.g., triclinic vs. monoclinic systems) .
- Para-substituents : Enhance resonance effects, increasing electron-withdrawing character at the oxazole ring. This is quantified via Hammett σp values (σp-Cl = +0.23), correlating with nitrile group reactivity in nucleophilic additions .
Q. What computational methods are suitable for modeling its interaction with biological targets (e.g., enzymes)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like tankyrase (TNKS1/2), leveraging the nitrile group’s hydrogen-bonding potential .
- DFT calculations : B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions .
- MD simulations : GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between experimental and theoretical IR spectra?
For example, a computed nitrile stretch at 2240 cm⁻¹ vs. observed 2200 cm⁻¹:
- Solvent effects : Simulate spectra using a polarizable continuum model (PCM) for ethanol .
- Crystal field effects : Compare solid-state (ATR-FTIR) vs. solution-phase spectra to isolate environmental influences .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Triclinic, P1 | |
| Unit cell dimensions | a = 11.549 Å, b = 12.474 Å | |
| R-factor (R1) | 0.039 (I > 2σ(I)) | |
| Residual density (eÅ⁻³) | ±0.22 |
Q. Table 2: Synthetic Optimization Conditions
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 50°C | Maximizes E:Z ratio |
| Solvent | Ethanol | 78% crystallinity |
| Reaction time | 2 hours | Avoids decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
